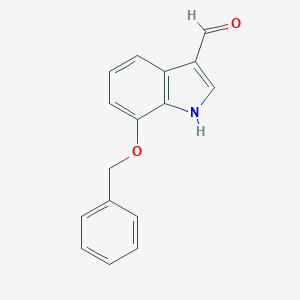

7-Benzyloxyindole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-phenylmethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNARWQXZOKWYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293830 | |

| Record name | 7-benzyloxyindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92855-65-7 | |

| Record name | 92855-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-benzyloxyindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 7-Benzyloxyindole-3-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its core properties, synthesis, applications, and safety protocols, providing expert insights grounded in established scientific principles.

This compound, identified by CAS Number 92855-65-7 , is a versatile heterocyclic aromatic compound.[1][2][3][4][5] Structurally, it features an indole scaffold, which is a privileged bicyclic structure in medicinal chemistry, functionalized with a carbaldehyde group at the 3-position and a benzyloxy protecting group at the 7-position.[2][3] This unique arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry.[1][5]

The aldehyde group provides a reactive site for a multitude of chemical transformations, such as nucleophilic additions and condensations, while the benzyloxy group serves as a stable protecting group for the hydroxyl functionality, which can be readily removed via hydrogenolysis.[3][5] This strategic protection allows for selective reactions at other positions of the indole ring.

Table 1: Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 92855-65-7 | [1][2][3][5] |

| IUPAC Name | 7-(phenylmethoxy)-1H-indole-3-carbaldehyde | [1][6] |

| Synonyms | 7-Benzyloxy-3-formylindole, 7-Benzyloxyindole-3-aldehyde | [2][5] |

| Molecular Formula | C₁₆H₁₃NO₂ | [2][3][5] |

| Molecular Weight | 251.28 g/mol | [2][5] |

| Appearance | Light yellow to light brown or orange solid/powder | [4][5] |

| Melting Point | 152-155 °C | [2] |

| Boiling Point | 474.2 °C at 760 mmHg | [2] |

| Density | ~1.3 g/cm³ | [2][4][7] |

| Solubility | Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water.[3] | [3] |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and efficient method for the C3-formylation of indoles is the Vilsmeier-Haack reaction.[8] This electrophilic substitution reaction is well-suited for electron-rich aromatic rings like indole. The causality behind this choice is the high reactivity of the indole C3 position towards electrophiles, and the Vilsmeier reagent (a chloromethyleniminium salt) is a mild electrophile, which minimizes side reactions.

The synthesis of this compound logically starts with the precursor 7-benzyloxyindole. The Vilsmeier reagent is prepared in situ from a suitable amide, typically dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][9]

Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system based on established chemical literature for indole formylation.[8][9]

-

Reagent Preparation (0-5 °C): In a three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous dimethylformamide (DMF) as the solvent.[2][9] Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature between 0-5 °C to form the Vilsmeier reagent in situ.[9] Stir for 30 minutes.

-

Addition of Substrate (0-10 °C): Dissolve 7-benzyloxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to reflux for 5-8 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature.[8] Carefully pour the mixture onto crushed ice. Neutralize the solution by adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until it is alkaline, which hydrolyzes the iminium intermediate and precipitates the solid product.[8][9]

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts.[8] The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Core Applications in Scientific Research and Development

The utility of this compound stems from its identity as a versatile building block.[2][5] Its structure is a launchpad for creating a diverse library of more complex molecules.

-

Drug Development & Medicinal Chemistry : The indole nucleus is a cornerstone in pharmacology. This compound serves as a key intermediate in synthesizing novel therapeutic agents, particularly in the fields of oncology and neurology.[1][5] The aldehyde can be converted into amines, acids, alcohols, or used in condensation reactions to build larger, more complex molecules with potential biological activity.[3]

-

Synthetic Organic Chemistry : As a foundational intermediate, it is used to produce a wide range of indole derivatives for both pharmaceutical and agrochemical applications.[1][5]

-

Fluorescent Probes : The indole scaffold possesses inherent fluorescent properties. The compound can be elaborated into specialized fluorescent probes for biological imaging, helping to visualize and study cellular processes.[1][3][5]

-

Material Science : It can be incorporated into polymers or other materials to confer specific chemical or electronic properties, finding use in the development of advanced materials.[1][5]

-

Biochemistry : The compound and its derivatives are employed to study enzyme interactions and metabolic pathways, offering insights into fundamental biochemical processes.[1][5]

Caption: Key application areas derived from this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound. It is classified as an irritant and should be handled with appropriate care.

Table 2: GHS Hazard Information

| Hazard Class | Code(s) | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Acute Oral Toxicity | H302 | Harmful if swallowed | [6] |

| GHS Pictogram | GHS07 | Exclamation Mark | [3] |

Handling and Personal Protective Equipment (PPE)

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[6][10]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][10]

-

Avoid contact with skin, eyes, and clothing.[6][10] Wash hands thoroughly after handling.[6][10]

-

Avoid breathing dust or fumes; minimize dust generation.[6][10]

-

Do not eat, drink, or smoke in the laboratory area.[6]

Storage Recommendations

-

Store in a tightly-closed container in a cool, dry, and well-ventilated place.[6][10]

-

The recommended storage temperature is under inert gas (Nitrogen or Argon) at 2-8°C.[2][3][5][11]

-

The compound is noted to be air-sensitive, making an inert atmosphere crucial for long-term stability.[2]

-

Keep away from incompatible substances such as strong oxidizing agents, acids, and strong bases.[12]

Conclusion

This compound (CAS No. 92855-65-7) is more than just a chemical entry; it is a pivotal tool for innovation in science. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate in the development of novel pharmaceuticals, advanced materials, and sophisticated research probes. Adherence to rigorous safety and handling protocols is essential to harness its full potential responsibly.

References

- J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7.

- LookChem. Cas 92855-65-7, this compound.

- ChemShuttle. 7-(benzyloxy)-1H-indole-3-carbaldehyde; CAS No. 92855-65-7.

- ECHEMI. 92855-65-7, this compound Formula.

- Chem-Impex. 7-Benzyloxy-1H-indole-3-carbaldehyde.

- AK Scientific, Inc.

- Chemsrc. 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7.

- AK Scientific, Inc.

- Fisher Scientific.

- BLD Pharm. 92855-65-7|this compound.

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Organic Syntheses. indole-3-aldehyde.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Cas 92855-65-7,this compound | lookchem [lookchem.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. aksci.com [aksci.com]

- 7. 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7 | Chemsrc [chemsrc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. afgsci.com [afgsci.com]

- 11. 92855-65-7|this compound|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Versatile Indole Scaffold

An In-Depth Technical Guide to 7-Benzyloxyindole-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This compound is a pivotal intermediate compound in the fields of synthetic organic chemistry and medicinal chemistry.[1][2] Its structure, featuring a protected hydroxyl group at the 7-position and a reactive aldehyde at the 3-position of the indole core, makes it an exceptionally valuable building block for the synthesis of complex heterocyclic systems.[1][2] The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility spans the development of novel therapeutics for neurological disorders and cancer to the creation of advanced materials like fluorescent probes.[1][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. This compound typically appears as a white to orange solid and exhibits moderate solubility in common organic solvents such as ethyl acetate and dichloromethane, with limited solubility in water.[1] The benzyl group serves as a robust protecting group for the 7-hydroxy functionality, which is often crucial for biological activity but can interfere with certain synthetic transformations.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 251.28 g/mol | [1][2][4][5] |

| IUPAC Name | 7-(phenylmethoxy)-1H-indole-3-carbaldehyde | [3][6] |

| CAS Number | 92855-65-7 | [1][3][4] |

| Appearance | White to off-white or orange crystalline solid | [1] |

| Melting Point | 152-155 °C | [2][7] |

| Boiling Point | ~474.2 °C at 760 mmHg | [2][7] |

| Solubility | Moderately soluble in ethyl acetate, dichloromethane, THF |

Synthesis and Mechanistic Considerations

The most common and efficient method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction. This electrophilic substitution reaction is highly reliable for electron-rich heterocycles like indoles.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis begins with 7-benzyloxyindole. The benzyl ether is stable to the reaction conditions, ensuring the hydroxyl group remains protected.

-

Reagents: A mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF), is used. This combination generates the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻), a mild electrophile.

-

Mechanism: The indole's C3 position, being the most nucleophilic, attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired 3-carbaldehyde.

Key Reactions and Synthetic Utility

The true power of this compound lies in its dual reactivity, allowing for sequential or orthogonal modifications at two key positions.

-

Reactions at the Aldehyde (C3-Position): The aldehyde group is a versatile handle for C-C and C-N bond formation, enabling the construction of diverse side chains essential for modulating pharmacological activity.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to a wide array of tryptamine derivatives.

-

Wittig Reaction: Olefination using phosphorus ylides converts the aldehyde into an alkene, extending the carbon chain.

-

Nucleophilic Addition: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, which can be further manipulated.

-

-

Deprotection of the Benzyl Ether (C7-Position): The benzyl group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis.

-

Catalyst: Palladium on activated carbon (Pd/C) is the industry-standard catalyst for this transformation.

-

Hydrogen Source: Hydrogen gas (H₂) is the classic reagent, though transfer hydrogenation methods using sources like ammonium formate can also be employed for safety and convenience.

-

Significance: This deprotection step unmasks the 7-hydroxy group, yielding 7-hydroxyindole-3-carbaldehyde. The phenolic hydroxyl is often a critical pharmacophore for receptor binding or can serve as a handle for further functionalization (e.g., etherification, esterification).

-

Applications in Research and Drug Development

The structural motifs accessible from this compound are prevalent in molecules targeting a range of biological systems.

-

Drug Development: It serves as a crucial intermediate in the synthesis of bioactive molecules aimed at treating cancer and neurological disorders.[1][3] The 7-substituted indole core is a feature in compounds designed to interact with specific enzymes or receptors.

-

Fluorescent Probes: The indole scaffold possesses inherent fluorescent properties. Modifications enabled by this starting material allow for the development of sophisticated probes for biological imaging, which can help visualize cellular processes in real-time.[1][3]

-

Biochemical Research: The compound is used to create derivatives for studying enzyme interactions and metabolic pathways, providing valuable insights into fundamental biological functions.[1]

-

Materials Science: Its derivatives are explored for their potential in creating advanced materials, including those for organic electronics.[1]

Experimental Protocols

The following protocols are standard procedures and should be performed by qualified personnel with appropriate safety measures in place.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

-

Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

-

Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve 7-benzyloxyindole (1.0 equiv.) in DMF or another suitable solvent and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench and Workup: Carefully pour the reaction mixture into a beaker of ice water containing sodium acetate or another base to neutralize the acid. Stir until the intermediate is fully hydrolyzed.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Protocol 2: Debenzylation via Catalytic Hydrogenolysis

-

Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator apparatus.

-

Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC.

-

Filtration and Concentration: Upon completion, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 7-hydroxyindole-3-carbaldehyde.

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring chemical integrity and user safety.

-

Hazard Identification: The compound is classified as a skin and eye irritant. It may be harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6][8] Handle in a well-ventilated area or a chemical fume hood.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[4] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[2][4]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[6][8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactivity at both the C3 and C7 positions provides a reliable and versatile platform for synthesizing complex indole derivatives. For scientists in drug discovery and materials science, mastering the chemistry of this scaffold opens the door to new therapeutic agents and functional materials, underscoring its continued importance in modern chemical research.

References

- J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7. [Link]

- LookChem. Cas 92855-65-7, this compound. [Link]

- PubChemLite. This compound (C16H13NO2). [Link]

- Chemsrc. 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7. [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

- J&K Scientific LLC. 5-Benzyloxyindole-3-carboxaldehyde | 6953-22-6. [Link]

Sources

Introduction: The Strategic Importance of 7-Benzyloxyindole-3-carbaldehyde

An In-Depth Technical Guide to 7-Benzyloxyindole-3-carbaldehyde: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a protected hydroxyl group on the indole scaffold and a reactive aldehyde at the C3 position, offers a dual functionality that is highly sought after for building complex, biologically active molecules.[1][2][3] The indole core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the benzyloxy group serves as a robust, yet cleavable, protecting group for the 7-hydroxy functionality.[4] The C3-carbaldehyde provides a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries.[3][5] This guide provides a comprehensive technical overview of its chemical properties, reliable synthetic protocols, and key reactivity patterns, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of its successful application in the laboratory. This compound is typically a crystalline solid, and its stability and solubility are critical parameters for reaction setup and storage.

Key Properties Summary

The quantitative data for this compound are summarized below. It is worth noting that the reported melting point varies across different suppliers, which may be attributable to differences in crystalline form or purity. Researchers should always verify the melting point of their material as a purity checkpoint.

| Property | Value | Source(s) |

| CAS Number | 92855-65-7 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2][6] |

| Appearance | White to off-white or orange crystalline solid/powder | [2] |

| Melting Point | 110-115 °C or 152-155 °C | [1][7] |

| Boiling Point | 474.2 °C at 760 mmHg | [1][7] |

| Solubility | Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water. | |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. The compound can be air sensitive. | [1][6] |

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Codes: GHS07

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9] The compound is noted as being air sensitive, thus handling under an inert atmosphere is recommended for prolonged storage or sensitive reactions.[1]

Synthesis and Purification: The Vilsmeier-Haack Approach

The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][10] This reaction formylates electron-rich aromatic rings, and the indole nucleus is highly activated for electrophilic substitution at the C3 position.[10] The synthesis of this compound begins with the precursor 7-benzyloxyindole.[4]

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃). This generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11]

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-benzyloxyindole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[10]

Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Detailed Experimental Protocol

Causality: This protocol is adapted from established procedures for indole formylation.[10][12] The dropwise addition of POCl₃ at low temperature is critical to control the exothermic reaction and prevent side product formation. The reaction is heated to drive the electrophilic substitution to completion. The final basic workup neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate.

Materials and Reagents:

-

7-Benzyloxyindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated Sodium Bicarbonate (or Sodium Carbonate) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, heating mantle, separatory funnel

Procedure:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C using an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. A solid may form, which is normal.

-

Indole Addition: Dissolve 7-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80-90 °C and stir for 5-8 hours, monitoring the reaction progress by TLC.

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring until the mixture is alkaline (pH > 8). This step neutralizes the acid and hydrolyzes the intermediate. A solid product should precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. This allows for sequential or orthogonal chemical modifications, making it a versatile precursor for drug candidates and molecular probes.[2][13]

Reactions at the C3-Aldehyde

The aldehyde group is a classic electrophilic site, susceptible to a wide range of nucleophilic additions and related transformations.[3]

-

Oxidation: Can be easily oxidized to the corresponding indole-3-carboxylic acid.[14]

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding alcohol (7-benzyloxy-1H-indol-3-yl)methanol. More forcing conditions (e.g., LiAlH₄ or catalytic hydrogenation) can lead to the 3-methylindole (skatole) derivative.[4]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of tryptamine derivatives.

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds, such as in the Henry reaction with nitromethane to give a 3-nitrovinyl indole, or in Knoevenagel and Wittig reactions.[14]

Cleavage of the 7-Benzyloxy Protecting Group

The benzyl ether is a workhorse protecting group in organic synthesis, stable to a wide range of conditions but readily cleaved when desired.[15][16] Its removal unmasks the 7-hydroxy group, a key pharmacophore in many biologically active molecules.

Deprotection Workflow:

Caption: Standard workflow for benzyl ether deprotection.

Detailed Protocol for Catalytic Hydrogenolysis: Causality: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzyl ethers.[17] The reaction proceeds by the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen. Solvents like ethanol or ethyl acetate are commonly used as they are relatively inert and readily dissolve the substrate.

Materials and Reagents:

-

This compound

-

Palladium on Carbon (10% Pd/C, typically 5-10 mol%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., EtOH) in a round-bottom flask, add 10% Pd/C (5-10 mol% by weight).

-

Hydrogenation: Seal the flask and flush the system with an inert gas (nitrogen or argon). Then, evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen. Caution: Pd/C is flammable in the presence of air, especially when containing residual hydrogen and solvent. Do not allow the catalyst to dry in the open air.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product, 7-hydroxyindole-3-carbaldehyde. Further purification may be performed if necessary.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for synthesizing molecules with therapeutic potential.[2]

-

CNS and Neurological Disorders: The indole scaffold is a common feature in molecules targeting the central nervous system. This precursor allows for the synthesis of derivatives for screening against various neurological targets.[2][13]

-

Anti-inflammatory and Anti-cancer Agents: Modifications at the C3 position and functionalization of the 7-hydroxy group have led to the discovery of compounds with anti-inflammatory and anti-cancer properties.[2]

-

Fluorescent Probes: The indole ring system is inherently fluorescent. Derivatization of this compound is a strategy for developing novel fluorescent probes for biological imaging and assays.[2][13]

Spectroscopic Characterization (Anticipated)

| ¹H NMR (Anticipated) | Predicted δ (ppm) | Rationale |

| Aldehyde (-CHO) | 9.9 - 10.1 | Deshielded proton due to the electron-withdrawing carbonyl group. |

| Indole NH | 8.5 - 9.0 (broad) | Broad signal due to quadrupole broadening and exchange. |

| Indole H2 | 8.2 - 8.4 | Singlet or narrow doublet, significantly deshielded by the adjacent aldehyde and nitrogen. |

| Benzyl -CH₂- | 5.1 - 5.3 | Singlet, characteristic chemical shift for benzylic ether protons. |

| Aromatic Protons | 6.8 - 7.8 | A complex multiplet region containing signals for the 3 protons of the indole ring and the 5 protons of the benzyl group. |

| ¹³C NMR (Anticipated) | Predicted δ (ppm) | Rationale |

| Aldehyde (C=O) | 184 - 186 | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Indole C7 (-O-Bn) | 145 - 150 | Aromatic carbon attached to the ether oxygen. |

| Benzyl ipso-C | 136 - 138 | Quaternary carbon of the benzyl ring attached to the CH₂ group. |

| Aromatic Carbons | 105 - 140 | Multiple signals corresponding to the remaining carbons of the indole and benzyl rings. |

| Benzyl -CH₂- | 69 - 71 | Characteristic chemical shift for a benzylic ether carbon. |

Conclusion

This compound stands out as a strategically valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes like the Vilsmeier-Haack reaction, make it an accessible starting material. The orthogonal reactivity of its aldehyde handle and cleavable benzyl ether protecting group provides researchers and drug development professionals with a powerful platform for the synthesis of novel pharmaceuticals, molecular probes, and advanced materials. A comprehensive understanding of its handling, synthesis, and reactivity is key to unlocking its full potential in advancing chemical and biomedical sciences.

References

- Wikipedia. (2023). Indole-3-carbaldehyde.

- LookChem. (n.d.). Cas 92855-65-7, this compound.

- ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists.

- ResearchGate. (2020). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- The Good Scents Company. (n.d.). indole-3-carboxaldehyde, 487-89-8.

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.

- HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- Chemsrc. (n.d.). 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.

- Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.

- Supporting Information. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

- Safety Data Sheet. (n.d.). 3-Indolecarboxaldehyde.

Sources

- 1. Cas 92855-65-7,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 92855-65-7|this compound|BLD Pharm [bldpharm.com]

- 7. 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7 | Chemsrc [chemsrc.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 15. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 18. rsc.org [rsc.org]

- 19. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]

Foreword: The Strategic Importance of 7-Benzyloxyindole-3-carbaldehyde

An In-depth Technical Guide to the Synthesis of 7-Benzyloxyindole-3-carbaldehyde

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Within this privileged class of heterocycles, this compound stands out as a pivotal intermediate. Its structure combines the reactive potential of an aldehyde at the electron-rich C3 position with a protected hydroxyl group at the C7 position. This arrangement makes it an exceptionally versatile building block for the synthesis of complex indole derivatives, finding applications in the development of novel therapeutics for cancer and neurological disorders, as well as in the creation of advanced materials like fluorescent probes.[1][2][3]

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind procedural choices, offering insights grounded in reaction mechanisms and practical laboratory experience. The protocols described herein are designed to be self-validating, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The most reliable and efficient synthesis of this compound is achieved through a strategic two-part process. The logic is straightforward: first, we prepare the core protected indole system, and second, we introduce the desired aldehyde functionality at the most reactive position.

-

Precursor Synthesis: Protection of the C7 hydroxyl group of 7-hydroxyindole via Williamson ether synthesis to yield 7-benzyloxyindole.

-

Formylation: Regioselective introduction of a formyl group at the C3 position of 7-benzyloxyindole using the Vilsmeier-Haack reaction.

Caption: High-level overview of the two-step synthesis pathway.

Part I: Synthesis of the Precursor, 7-Benzyloxyindole

Expertise & Rationale: Why Benzyl Protection?

The synthesis begins with 7-hydroxyindole. The phenolic hydroxyl group is acidic and nucleophilic, which would interfere with the subsequent electrophilic formylation step. Therefore, it must be protected. The benzyl group is an ideal choice for this purpose due to several key advantages:

-

Stability: It is robust and stable to a wide range of reaction conditions, including the acidic environment of the Vilsmeier-Haack reaction.

-

Ease of Removal: The benzyl ether can be cleanly and efficiently cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that typically does not affect other functional groups on the indole ring. This allows for late-stage deprotection to reveal the 7-hydroxy functionality for further derivatization if needed.

The chosen method, Williamson ether synthesis, is a classic, reliable SN2 reaction for forming ethers.

Experimental Protocol: O-Benzylation of 7-Hydroxyindole

This protocol details the synthesis of 7-benzyloxyindole from 7-hydroxyindole.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxyindole (1.0 eq).

-

Dissolution & Base: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The use of a moderate base like K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl without affecting the indole N-H.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl bromide (1.1 eq) dropwise over 10 minutes. The dropwise addition helps control any potential exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into ice-cold water. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield 7-benzyloxyindole as a solid.[4]

Data Presentation: O-Benzylation Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 7-Hydroxyindole | Commercially available precursor. |

| Reagent | Benzyl Bromide | Efficient benzylating agent. |

| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong to deprotonate the phenol, but not the indole N-H. |

| Solvent | DMF | High-boiling polar aprotic solvent, excellent for SN2 reactions. |

| Temperature | 0 °C to Room Temp. | Controls initial reactivity and allows for a smooth reaction. |

| Reaction Time | 12-16 hours | Typical timeframe for completion at room temperature. |

| Typical Yield | 85-95% | High efficiency is expected for this reaction. |

Part II: Vilsmeier-Haack Formylation of 7-Benzyloxyindole

Expertise & Rationale: Regioselective C3-Formylation

The Vilsmeier-Haack reaction is the gold standard for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The indole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic and sterically accessible site. This inherent reactivity ensures high regioselectivity, making it the ideal method for synthesizing the target molecule.

The reaction proceeds through the in-situ formation of the "Vilsmeier reagent," a substituted chloroiminium ion, from the reaction of a formamide (typically DMF) with phosphorus oxychloride (POCl₃).[7][8] This electrophile is mild enough not to disrupt the indole core but reactive enough to effect formylation efficiently.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism can be understood in three key stages:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate, which then eliminates a dichlorophosphate anion to generate the electrophilic chloroiminium cation (the Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich C3 position of the 7-benzyloxyindole attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is stable until aqueous workup, where it is readily hydrolyzed to yield the final aldehyde product.

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the formylation of indoles.[9]

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF as the solvent. Cool the flask to 0 °C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30-45 minutes. A viscous, sometimes crystalline, Vilsmeier reagent will form.

-

Substrate Addition: Prepare a solution of 7-benzyloxyindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Then, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. This step hydrolyzes the iminium intermediate and precipitates the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.

-

Drying & Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography to yield this compound as an orange or off-white solid.[2]

Data Presentation: Vilsmeier-Haack Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 7-Benzyloxyindole | The protected, electron-rich precursor. |

| Reagents | POCl₃ / DMF | Form the Vilsmeier reagent in situ for formylation. |

| Stoichiometry | ~1.2 eq POCl₃ | A slight excess ensures complete formation of the Vilsmeier reagent. |

| Solvent | DMF | Acts as both solvent and reagent. |

| Temperature | 0 °C, then RT, then 60-70 °C | Controlled temperature profile ensures safe reagent formation and drives the reaction to completion. |

| Reaction Time | 3-6 hours | Adequate time for formylation after reagent formation. |

| Typical Yield | 75-90% | The reaction is generally high-yielding. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value | Source |

| Appearance | Orange or White/Off-white solid | [2] |

| Molecular Formula | C₁₆H₁₃NO₂ | [2] |

| Molecular Weight | 251.28 g/mol | [2] |

| Melting Point | 110-115 °C or 152-155°C | [3] |

| Spectroscopy (¹H NMR) | Expect characteristic peaks for the aldehyde proton (~10 ppm), indole N-H proton (>11 ppm), and aromatic protons. | General Spectroscopic Principles |

| Spectroscopy (LC-MS) | Expect a mass peak corresponding to [M+H]⁺ at m/z 252.1 | [10] |

Conclusion

The two-step synthesis pathway detailed in this guide, beginning with the benzylation of 7-hydroxyindole followed by a Vilsmeier-Haack formylation, represents an efficient, reliable, and scalable method for producing high-purity this compound. The strategic choice of the benzyl protecting group and the highly regioselective formylation reaction are key to the success of this approach. This versatile intermediate serves as a valuable starting point for further chemical elaboration, empowering researchers in the ongoing quest for novel pharmaceuticals and advanced functional materials.[3]

References

- J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7. [Link]

- LookChem. Cas 92855-65-7, this compound. [Link]

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- PubChemLite. This compound (C16H13NO2). [Link]

- NROChemistry. Vilsmeier-Haack Reaction. [Link]

- Wikipedia. Vilsmeier–Haack reaction. [Link]

- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- Canadian Science Publishing. Preparation and properties of the hydroxyindole-3-carboxylic acids. [Link]

- YouTube.

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 92855-65-7,this compound | lookchem [lookchem.com]

- 4. 7-Benzyloxyindole 96 20289-27-4 [sigmaaldrich.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Starting Materials for 7-Benzyloxyindole-3-carbaldehyde Synthesis

Abstract

7-Benzyloxyindole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the construction of a wide array of biologically active molecules and functional materials.[1][2] Its synthesis is a topic of significant interest for researchers in drug development and related fields. This guide provides an in-depth technical analysis of the common starting materials and synthetic strategies employed for its preparation. We will explore the causality behind experimental choices, compare the strategic advantages of different routes, and provide detailed, field-proven protocols. The discussion is grounded in authoritative references to ensure scientific integrity and reproducibility.

Strategic Importance and Retrosynthetic Analysis

The indole nucleus is a privileged structure in pharmacology, and modifications at the 3 and 7 positions are crucial for modulating biological activity. The benzyl ether at the 7-position serves as a stable protecting group for the hydroxyl functionality, which is often a key pharmacophoric element or a handle for further diversification.[3][4] The carbaldehyde at the 3-position is a versatile functional group, readily participating in reactions such as Wittig olefination, reductive amination, and oxidation to a carboxylic acid, enabling the synthesis of complex target molecules.[2][5]

A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting logical and convergent synthetic pathways.

Caption: Route A: Synthesis via protection and formylation.

Route B: Synthesis via Leimgruber-Batcho Indole Synthesis

For instances where substituted 7-hydroxyindoles are not readily available or when a more flexible approach is needed, constructing the indole ring itself is a powerful strategy. The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method that starts from o-nitrotoluenes. [6][7][8] Step 1: Enamine Formation

The synthesis begins with the reaction of a suitably substituted o-nitrotoluene (e.g., 3-benzyloxy-2-nitrotoluene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. [8]The acidity of the methyl group, enhanced by the ortho-nitro group, allows for condensation to form a β-dimethylamino-2-nitrostyrene (an enamine). [7]These intermediates are often intensely colored, crystalline solids. [8] Step 2: Reductive Cyclization

The key step is the reductive cyclization of the enamine intermediate. The nitro group is reduced to an amine, which then spontaneously cyclizes onto the enamine, eliminating dimethylamine to form the indole ring. [7][8]A variety of reducing agents can be used, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reductants like iron in acetic acid or sodium dithionite. [6][8]This method's mild conditions tolerate a wide range of functional groups. [6] Step 3: Formylation

Once the 7-benzyloxyindole is formed via this route, it is formylated at the C3 position using the Vilsmeier-Haack reaction as described in Route A.

Comparative Analysis of Synthetic Routes

| Feature | Route A (from 7-Hydroxyindole) | Route B (Leimgruber-Batcho) |

| Starting Material | 7-Hydroxyindole | Substituted o-nitrotoluene |

| Convergence | Highly convergent | Linear |

| Number of Steps | Fewer (typically 2 steps) | More (typically 3+ steps) |

| Scalability | Excellent | Good, but may require optimization of reduction step |

| Flexibility | Limited by availability of substituted hydroxyindoles | Highly flexible for various substitution patterns |

| Key Advantages | Simplicity, high overall yield from a late-stage intermediate. | Wide substrate scope, access to diverse analogues. [6][8] |

| Key Challenges | Potential for N-alkylation if not controlled. | Availability of multiply substituted o-nitrotoluenes can be a limitation. [6] |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 7-Benzyloxyindole (from 7-Hydroxyindole)

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL/g of 7-hydroxyindole). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred DMF.

-

Addition of Substrate: Dissolve 7-hydroxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture for 30-45 minutes at this temperature, allowing for the evolution of hydrogen gas to cease.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-benzyloxyindole as a solid. [9]

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

-

Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5 mL/g of 7-benzyloxyindole) and cool to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cold DMF with vigorous stirring. A solid may form. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Substrate: Dissolve 7-benzyloxyindole (1.0 equivalent) in anhydrous DMF (5 mL/g) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice containing sodium acetate (3 equivalents). Stir vigorously until the ice has melted and a precipitate forms.

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield this compound as a crystalline solid.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 7-hydroxyindole. This route, involving a Williamson ether synthesis for protection followed by a Vilsmeier-Haack formylation, is robust, scalable, and highly convergent. For cases requiring greater structural diversity on the indole core, the Leimgruber-Batcho synthesis provides a powerful, albeit longer, alternative starting from substituted o-nitrotoluenes. The selection of the optimal starting material and route depends on a strategic evaluation of substrate availability, project timelines, and the specific structural requirements of the final target molecule.

References

- BenchChem. Application Notes & Protocols: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H.

- BenchChem. 7-Benzyloxyindole | 20289-27-4.

- ChemicalBook. 7-BENZYLOXYGRAMINE synthesis.

- The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol 22, No I. 1984.

- Gribble, G. Leimgruber–Batcho Indole Synthesis. ResearchGate. Public Full-text.

- Batcho–Leimgruber indole synthesis | Request PDF. ResearchGate.

- Wikipedia. Leimgruber–Batcho indole synthesis.

- J&K Scientific LLC. Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- LookChem. Cas 92855-65-7,this compound.

- NROChemistry. Vilsmeier-Haack Reaction.

- Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing).

- Sigma-Aldrich. 7-Benzyloxyindole 96% 20289-27-4.

- NIH National Library of Medicine. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis.

- Sigma-Aldrich. 7-Benzyloxyindole 96 20289-27-4.

- Canadian Science Publishing. Preparation and properties of the hydroxyindole-3-carboxylic acids.

- Wikipedia. Vilsmeier–Haack reaction.

- ResearchGate. Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins | Request PDF.

- ChemShuttle. 7-(benzyloxy)-1H-indole-3-carbaldehyde; CAS No..

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Chem-Impex. 7-Benzyloxy-1H-indole-3-carbaldehyde.

- Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

- PubMed. Protective effects of 6-hydroxy-1-methylindole-3-acetonitrile on cisplatin-induced oxidative nephrotoxicity via Nrf2 inactivation.

- NIH National Library of Medicine. Formylation facilitates the reduction of oxidized initiator methionines.

Sources

- 1. Cas 92855-65-7,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. 7-Benzyloxyindole 96 20289-27-4 [sigmaaldrich.com]

A Senior Application Scientist's Guide to 7-(Benzyloxy)-1H-indole-3-carbaldehyde: Synthesis, Reactivity, and Applications

Executive Summary

7-(Benzyloxy)-1H-indole-3-carbaldehyde stands as a cornerstone intermediate in modern medicinal chemistry and materials science. Its unique trifecta of a reactive aldehyde, a versatile indole core, and a strategically placed, cleavable benzyloxy protecting group makes it an exceptionally valuable scaffold. This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to elucidate the underlying chemical principles that govern its synthesis and application. We will detail the robust Vilsmeier-Haack formylation for its preparation, analyze its key reactivity patterns, and showcase its role in the development of cutting-edge therapeutics, such as TRPM8 antagonists for chronic pain. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this powerful synthetic building block.

Nomenclature and Physicochemical Properties

Correctly identifying and characterizing a key starting material is fundamental to reproducible and successful research. The compound is systematically named 7-(phenylmethoxy)-1H-indole-3-carbaldehyde according to IUPAC nomenclature.[1] However, it is more commonly referred to in literature and commercial catalogs by the semi-systematic name 7-Benzyloxy-1H-indole-3-carbaldehyde.

The physical and chemical properties of this compound are summarized in the table below. Understanding these characteristics is crucial for appropriate handling, storage, and reaction setup. For instance, its moderate solubility in common organic solvents dictates the choice of reaction media and purification techniques.

| Property | Value | Source(s) |

| IUPAC Name | 7-(phenylmethoxy)-1H-indole-3-carbaldehyde | [1] |

| Common Synonyms | 7-Benzyloxy-3-formylindole, 7-Benzyloxyindole-3-aldehyde | [2] |

| CAS Number | 92855-65-7 | |

| Molecular Formula | C₁₆H₁₃NO₂ | |

| Molecular Weight | 251.28 g/mol | [2] |

| Appearance | White to off-white crystalline solid / Orange solid | [2] |

| Melting Point | 110-115 °C | |

| Solubility | Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water. | |

| Storage | Store at 2-8°C under an inert atmosphere. |

The Chemistry of Synthesis: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto an indole ring is a pivotal transformation, and the Vilsmeier-Haack reaction is the preeminent method for achieving this with high regioselectivity.

Mechanistic Rationale and Causality

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Its efficacy hinges on two key factors: the generation of a mild electrophile (the Vilsmeier reagent) and the inherent nucleophilicity of the indole ring.

-

Why it Works: The indole scaffold is an electron-rich heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing electron density at the C3 position. This makes C3 highly susceptible to attack by electrophiles.

-

The Reagent: The Vilsmeier reagent, a chloroiminium ion, is formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reagent is electrophilic enough to react with activated aromatic systems like indoles but is generally not reactive enough to engage with less-activated rings, affording it a useful degree of selectivity.

The reaction proceeds via a well-established two-stage mechanism:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate that eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium cation.

-

Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the 7-benzyloxyindole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to reveal the final aldehyde.

Synthesis Workflow Diagram

The logical flow of the Vilsmeier-Haack formylation of 7-benzyloxyindole is depicted below. This diagram illustrates the critical steps from reagent activation to the final product formation.

Caption: Vilsmeier-Haack Synthesis Workflow.

Field-Proven Experimental Protocol

This protocol is adapted from the highly reliable procedure for indole formylation published in Organic Syntheses, tailored for the specific substrate 7-benzyloxyindole.[3]

Materials:

-

7-Benzyloxyindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice

-

Round-bottom flask, three-necked

-

Mechanical stirrer

-

Dropping funnel

-

Ice-salt bath

Procedure:

-

Reagent Preparation (Vilsmeier Reagent): In a 3-necked flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous DMF (4.0 eq.). Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add POCl₃ (1.1 eq.) dropwise via the dropping funnel to the cooled, stirring DMF. Maintain the temperature below 10 °C throughout the addition. Causality Note: This exothermic reaction forms the Vilsmeier reagent. Low temperature is critical to prevent degradation and side reactions.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

-

Indole Addition: Dissolve 7-benzyloxyindole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent mixture, again ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 35-40 °C for 1-2 hours. Monitor reaction progress by TLC.

-

Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto a large volume of crushed ice.

-

Add a concentrated aqueous solution of NaOH dropwise with vigorous stirring until the mixture is strongly alkaline (pH > 12). Causality Note: The base neutralizes the acidic reaction medium and facilitates the hydrolysis of the iminium salt intermediate to the aldehyde.

-

The product will precipitate as a solid. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product. Recrystallization from ethanol or purification by silica gel column chromatography can be performed to yield the pure this compound.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aldehyde is a gateway for chain extension and functionalization, while the benzyloxy group serves as a robust protecting group for the C7-hydroxyl, which can be unveiled in a final synthetic step.

Caption: Key Reactivity and Derivatization Points.

Case Study: Synthesis of TRPM8 Antagonists

A compelling application of this compound is its use as a key precursor in the synthesis of novel antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a well-validated therapeutic target for conditions involving cold allodynia, such as chronic neuropathic pain and migraine.[4]

In the development of potent β-lactam TRPM8 antagonists, researchers have utilized this indole aldehyde to construct complex molecular architectures.[5] The aldehyde functionality allows for coupling with other synthetic fragments, while the 7-benzyloxy group provides steric and electronic influence that can be fine-tuned. Ultimately, the benzyloxy group can be removed via hydrogenolysis to yield the final 7-hydroxyindole target molecule, which often exhibits distinct biological activity. The development of such antagonists is a critical area of research aimed at producing non-opioid analgesics.[6][7]

Applications in Fluorescent Probe Development

The indole scaffold is inherently fluorescent. By chemically modifying this compound, researchers can develop novel fluorescent probes for biological imaging.[2] The aldehyde group serves as a chemical handle to attach moieties that can modulate the photophysical properties of the indole core or to link the probe to specific cellular targets. These probes are instrumental in visualizing cellular processes and studying enzyme interactions and metabolic pathways in real-time.[2]

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction, combined with the orthogonal reactivity of its aldehyde and protected hydroxyl groups, provides chemists with a reliable and versatile platform for molecular design. From the creation of next-generation analgesics to the development of sophisticated biological probes, the applications of this compound continue to expand, underscoring its significant role in advancing chemical and biomedical sciences.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Source not available.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). (n.d.).

- Characterization of five distinct compounds as TRPM8 antagonists. (n.d.).

- Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. (2017). Pharmaceuticals (Basel). [Link]

- β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. (2020). Molecules. [Link]

- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. (1998). Heterocycles. [Link]

- Cas 92855-65-7, this compound. (n.d.). LookChem. [Link]

- Potency of Synthesized Compounds as TRPM8 Antagonists. (n.d.).

- Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. (2024).

- INDOLE-3-ALDEHYDE. (1963). Organic Syntheses, 4, 539. [Link]

- 1H NMR Chemical Profile and Antioxidant Activity of Eugenia punicifolia Extracts Over Seasons: A Metabolomic Pilot Study. (2022). Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. Cas 92855-65-7,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives [explorationpub.com]

physical appearance of 7-Benzyloxyindole-3-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 7-Benzyloxyindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 92855-65-7) is a pivotal intermediate in the landscape of modern organic synthesis, particularly valued in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique molecular architecture, featuring a reactive aldehyde on the indole scaffold and a versatile benzyloxy protecting group, makes it an essential building block for constructing complex molecular targets.[1][3] This guide provides a comprehensive analysis of its physical and chemical properties, with a focused investigation into the observed variations in its physical appearance and melting point. By explaining the causality behind these discrepancies and providing validated protocols for synthesis and analysis, this document serves as an essential resource for researchers to ensure the quality, consistency, and successful application of this important reagent.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The structure consists of a bicyclic indole core, which is substituted at the 3-position with a carbaldehyde (formyl) group and at the 7-position with a benzyloxy group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 7-(phenylmethoxy)-1H-indole-3-carbaldehyde[2] |

| CAS Number | 92855-65-7[1][3][4][5] |

| Molecular Formula | C₁₆H₁₃NO₂[1][3][4][5] |

| Molecular Weight | 251.28 g/mol [1][4][5] |

| Synonyms | 7-Benzyloxy-3-formylindole, 7-Benzyloxyindole-3-aldehyde[1][4] |

Physical Appearance: An Analysis of Observed Variations

A critical review of supplier specifications and literature reveals a notable inconsistency in the reported . The compound is variously described as a white to off-white crystalline solid[3], an off-white to yellow solid[6], and an orange solid[1]. This variability is not uncommon for functionalized indole derivatives and can be attributed to several factors rooted in the compound's chemistry and handling.

Causality Behind Color Variation:

-

Purity and Residual Reagents: The most common synthetic route to indole-3-carbaldehydes is the Vilsmeier-Haack reaction (see Section 5). This process involves highly reactive intermediates and strong acids. Incomplete reaction or insufficient purification can leave trace impurities that are highly colored, thereby tinting the final product.

-

Oxidative Degradation: The indole nucleus is electron-rich and susceptible to oxidation. The compound is explicitly noted as being "Air Sensitive".[4][6] Prolonged exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of minor, yet intensely colored, degradation products, shifting the appearance from white towards yellow or orange.

-

Crystalline Form (Polymorphism): While less common for this specific molecule, different crystallization conditions can sometimes lead to different crystal lattices (polymorphs), which may exhibit distinct colors. The physical form, whether a fine powder or large crystals, can also influence light absorption and perceived color.

For applications where color is a critical parameter, such as in the formulation of final drug products, it is imperative to perform analytical validation on incoming batches and to establish a consistent purification and storage protocol.

Physicochemical Properties

The key physical constants for this compound are summarized below. It is crucial to note the significant discrepancy in reported melting points, which underscores the importance of experimental verification.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 152-155 °C | [4][5][6] |

| 110-115 °C | [3] | |

| Boiling Point | 474.2 °C at 760 mmHg | [4][5] |

| Density | 1.267 g/cm³ | [4] |

| Flash Point | 240.6 °C | [4][5] |

| Solubility | Moderately soluble in ethyl acetate, dichloromethane, THF. Sparingly soluble in water. |[3] |

Expert Insight on Melting Point Discrepancy:

The most frequently cited melting point is in the 152-155 °C range, which likely corresponds to the high-purity material. The lower range of 110-115 °C could signify the presence of impurities that cause melting point depression or potentially a different, less stable polymorph. As a self-validating system, any experimental work should begin with a melting point determination of the starting material to confirm its purity against the expected range.

Synthesis and Quality Control Protocol